4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylbenzamide
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylbenzamide is a chemical compound that belongs to the class of isoindolinone derivatives This compound is characterized by the presence of a benzamide group attached to an isoindolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylbenzamide typically involves the reaction of an appropriate isoindolinone derivative with an ethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification stages.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays and as a probe for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Uniqueness
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-ethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-18-15(20)11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(19)22/h3-10H,2H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYDXCGEHOJRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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